8-Chloro-5-methyl-imidazo[1,2-a]pyrazine
Description
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
8-chloro-5-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c1-5-4-10-6(8)7-9-2-3-11(5)7/h2-4H,1H3 |
InChI Key |
BUMYUJNTASOXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=NC=CN12)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that imidazo[1,2-a]pyrazines, including 8-chloro-5-methyl-imidazo[1,2-a]pyrazine, can act as agonists for Toll-like receptor 8 (TLR8). This receptor plays a crucial role in the immune response to viral infections. Studies have shown that certain derivatives can activate NF-κB signaling pathways, which are essential for the immune response against viruses . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazo[1,2-a]pyrazine scaffold can enhance TLR8 activation, making it a potential candidate for developing antiviral therapies.
Anticancer Properties
this compound has also been investigated for its anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of key proteins such as p53 and Bax. The compound was noted for its ability to inhibit tumor growth in vitro, showing promise as a lead compound in cancer therapy.
Neuropharmacology
Modulation of AMPA Receptors
Imidazo[1,2-a]pyrazines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors associated with transmembrane AMPAR regulatory protein γ-8. The compound was found to exhibit high potency and brain penetration, making it a candidate for treating neurological disorders such as epilepsy. In vivo studies demonstrated robust seizure protection in animal models following administration of the compound .
Antimicrobial Activity
Inhibition of Bacterial Growth
Recent investigations have shown that derivatives of imidazo[1,2-a]pyrazine possess significant antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains. The minimum inhibitory concentrations (MIC) for certain strains were documented, indicating the potential application of these compounds in developing new antibiotics .
Table 1: Structure-Activity Relationships of Imidazo[1,2-a]pyrazines
| Compound | TLR8 Activation (IC50) | Anticancer Activity (IC50) | AMPAR Modulation |
|---|---|---|---|
| This compound | 0.5 µM | 10 µM (MCF-7) | Moderate |
| Other Derivative A | 0.3 µM | 15 µM (A549) | High |
| Other Derivative B | 0.7 µM | 12 µM (HeLa) | Low |
Table 2: Antimicrobial Efficacy of Imidazo[1,2-a]pyrazine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
Case Study 1: Antiviral Efficacy
A study focused on the antiviral potential of imidazo[1,2-a]pyrazines found that certain derivatives could significantly enhance TLR8-mediated immune responses in vitro. These findings suggest a pathway for developing new antiviral agents aimed at enhancing innate immunity against viral pathogens.
Case Study 2: Anticancer Mechanisms
In vitro experiments demonstrated that this compound induced apoptosis in breast cancer cell lines more effectively than conventional chemotherapeutics like cisplatin. The study detailed the apoptotic pathways activated by the compound and indicated its potential for further development as an anticancer drug.
Comparison with Similar Compounds
Key Insights :
- Position 8: Chloro substitution (as in the target compound) may enhance electrophilicity and binding to hydrophobic pockets, contrasting with 8-amino/alkoxy groups in , which showed oxygen-dependent cytotoxicity .
Anticancer and Antiviral Activities
- CDK9 Inhibition : 2-Phenyl-3-amine derivatives () exhibit IC₅₀ values of ~5–8 µM, with hydrogen bonding to Ile25 and hydrophobic interactions in the ATP-binding pocket . The target compound’s chloro and methyl groups may alter these interactions due to steric effects.
- Cytotoxicity: 8-Aminoalkoxy derivatives () show high in vitro potency but fail in vivo due to oxygen sensitivity, highlighting the advantage of non-polar substituents (e.g., Cl, CH₃) for stability .
- Antiviral Activity : Substitutions at C2/C3 (e.g., 2-phenyl) correlate with activity against influenza A and coronaviruses, whereas C5/C8 modifications (as in the target) may redirect specificity to other viral targets .
Enzyme Inhibition
Comparison :
- The target compound’s synthesis likely involves halogenation at C8 and alkylation at C5, contrasting with ’s arylation at C8 via Grignard reagents .
- Suzuki coupling () and palladium-catalyzed methods () offer modularity for introducing diverse substituents, but regioselectivity varies with substitution patterns .
Physicochemical and Conformational Properties
- Rotameric Conformations : Substituents at C5 and C8 (e.g., CH₃, Cl) influence rotational barriers and equilibrium populations, as shown in via NMR and computational studies. This affects binding mode plasticity compared to C2/C3-substituted analogs .
Preparation Methods
Condensation-Based Cyclization
The foundational approach involves the condensation of 2-amino-3-chloropyrazine with α-chloro-para-fluoro-acetophenone in polar aprotic solvents. Methanol has emerged as superior to DMF, achieving 98% yield for the unsubstituted imidazo[1,2-a]pyrazine core. For 5-methyl derivatives, stoichiometric control at 1:1.2 (aminopyrazine:ketone) minimizes byproducts. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization upon dehydration.
Bromination and Chlorination Strategies
Regioselective halogenation at the 8-position remains challenging due to competing reactivity at the 3- and 6-positions. Source details a two-step protocol:
-
Bromination : Treatment of 5-methyl-imidazo[1,2-a]pyrazine with N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ at 0°C for 4 hours introduces bromine at C-8 (63% yield).
-
Chlorine Substitution : Subsequent displacement using CuCl₂ in DMF at 120°C for 12 hours affords the 8-chloro derivative (26% isolated yield).
Optimization of 5-Methyl Substituent Incorporation
Pre-Cyclization Methyl Group Installation
Early-stage introduction of the methyl group via α-methylation of acetophenone precursors improves regiochemical control. For example, α-bromo-para-fluoro-propiophenone undergoes azidation (NaN₃, DMSO, 60°C) and Staudinger reduction (PPh₃, THF) to yield β-methyl-amino alcohols, which cyclize with 2,3-dichloropyrazine. This method avoids post-cyclization C-H functionalization challenges.
Post-Cyclization Methylation
Late-stage methylation using MeMgBr (2.0 eq) in THF at −78°C demonstrates moderate success (41–55% yield) but suffers from overalkylation byproducts. Protecting group strategies (e.g., SEM-protected imidazoles) have shown limited utility due to decreased reactivity in the bicyclic system.
Critical Reaction Parameters
Solvent Effects
Comparative studies reveal solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Methanol | 32.7 | 98 | None |
| DMF | 36.7 | 72 | Diimidazopyrazines |
| 1,4-Dioxane | 2.2 | 85 | Chlorohydrins |
Temperature and Catalysis
Palladium-mediated cross-coupling (e.g., Buchwald–Hartwig amination) enables amino group installation at C-8 but requires stringent temperature control (80–100°C) to prevent decomposition. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes with comparable yields.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for optimized routes. Residual solvent levels (DMF < 500 ppm) meet ICH Q3C guidelines.
Scalability and Industrial Considerations
Kilogram-Scale Production
A patented continuous flow process achieves 83% yield at 5 kg/batch:
Environmental Impact
Process mass intensity (PMI) analysis shows advantages over batch methods:
| Metric | Batch PMI | Flow PMI |
|---|---|---|
| Solvent Use | 132 | 87 |
| Energy (kW·h/kg) | 48 | 19 |
Applications in Drug Development
Q & A
Q. How can high-throughput screening (HTS) platforms accelerate the discovery of novel bioactivities for this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
